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onitrile

CAS No.: 1267146-97-3

Cat. No.: B1458213 Get Quote

Introduction & Scientific Context
1-(Methoxymethyl)cyclopropanecarbonitrile (MMCPCN) is a critical aliphatic building block

used in the synthesis of pharmaceutical intermediates, particularly for Janus kinase (JAK)

inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1] Its structure

features a highly strained cyclopropane ring geminally substituted with a nitrile group and a

methoxymethyl ether.[2]

Analytical Challenge: The characterization of MMCPCN presents specific challenges due to its

physicochemical profile:

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard HPLC-UV detection (254 nm) ineffective.[2]

Volatility: Its low molecular weight and ether functionality suggest significant volatility, making

Gas Chromatography (GC) the preferred quantitative technique.[1]

Structural Rigidity: The cyclopropane ring imposes unique NMR splitting patterns that are

diagnostic for regio-isomeric purity.[2]
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This guide details the validated protocols for the identification (ID) and quantitative analysis

(Assay/Purity) of MMCPCN, prioritizing GC-FID for purity and NMR for structural elucidation.[1]

Physicochemical Profile
Property Value / Description

Chemical Structure
Cyclopropane ring with 1-CN and 1-CH₂OCH₃

substitution

Molecular Formula C₆H₉NO

Molecular Weight 111.14 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point ~180–185 °C (Predicted at 760 mmHg)

Solubility
Soluble in MeOH, CH₂Cl₂, DMSO; sparingly

soluble in water

Key Functionalities Nitrile (–CN), Ether (–O–), Cyclopropane

Structural Elucidation (Qualitative Analysis)
Infrared Spectroscopy (FT-IR)
Objective: Rapid identification of functional groups.[2] Method: ATR (Attenuated Total

Reflectance) or NaCl liquid film.[1]

Diagnostic Signals:

(C≡N): A sharp, distinct band at 2235–2245 cm⁻¹.[1] This is the most critical diagnostic
peak for the nitrile group.

(C–H) Cyclopropane: Weak stretching vibrations at 3000–3100 cm⁻¹ (characteristic of
strained C-H bonds).[1]

(C–O): Strong ether stretch at 1100–1120 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR)
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Objective: Definitive structural confirmation and impurity profiling. Solvent: CDCl₃ (Chloroform-

d) is recommended to prevent solvent peak overlap with the methoxy signal.[2]

Protocol: 1H-NMR (400 MHz, CDCl₃)
The cyclopropane protons exhibit a characteristic "roofing" effect or complex multiplet structure

due to the rigid ring system.

Chemical Shift
(

ppm)
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Insight
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shift.[1]
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Deshielded by

the oxygen atom;
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Protocol: 13C-NMR (100 MHz, CDCl₃)[1][2][3]
~13.0 ppm: Cyclopropane ring CH₂ carbons (shielded).[1]

~18.5 ppm: Quaternary C1 carbon (junction of ring, CN, and ether).[1]
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~59.0 ppm: Methoxy carbon (–OCH₃).

~73.5 ppm: Exocyclic methylene (–CH₂–O–).

~121.0 ppm: Nitrile carbon (–CN).

Quantitative Analysis: GC-FID Protocol (Primary
Method)[1][2]
Rationale: Due to the lack of UV activity, Gas Chromatography with Flame Ionization Detection

(GC-FID) is the "Gold Standard" for MMCPCN analysis. FID responds universally to carbon-

containing compounds, providing accurate mass-balance purity.[2]

Chromatographic Conditions
Instrument: Agilent 7890/8890 or equivalent.

Column: DB-WAX (Polyethylene glycol) or DB-624.[2]

Why: The polar nature of the nitrile and ether groups requires a polar stationary phase to

prevent peak tailing and ensure separation from non-polar alkane impurities.

Dimensions: 30 m

0.32 mm

0.25 µm.[2]

Carrier Gas: Helium or Hydrogen @ 1.5 mL/min (Constant Flow).

Inlet: Split Mode (50:1).

Temp: 250 °C.

Detector: FID @ 280 °C.

H₂ Flow: 30 mL/min; Air Flow: 400 mL/min.[2]
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Temperature Program
Step Rate (°C/min) Temperature (°C) Hold Time (min)

Initial - 60 2.0

Ramp 1 15 220 5.0

Total Run Time ~17.6 min

Sample Preparation[1]
Diluent: Methanol or Acetonitrile (HPLC Grade).

Concentration: 1.0 mg/mL.

Procedure: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to

volume. Transfer to a GC vial.

System Suitability Criteria (Self-Validating)
Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.2 (Ensures no adsorption of the nitrile).

Theoretical Plates (N): > 5,000.[1]

RSD (n=6 injections): < 2.0% for peak area.[1]

Alternative Method: HPLC-CAD/ELSD[2]
Warning: Do not use standard UV detection (254 nm).[1] If LC is required (e.g., for non-volatile

impurities), use a universal detector.[1]

Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

[1]

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.[1]

Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).[1]

Note: Volatile buffers are mandatory for CAD/ELSD.[2]
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Analytical Decision Workflows
Method Selection Logic
The following Graphviz diagram illustrates the decision matrix for characterizing MMCPCN

based on sample state and required data.
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Figure 1: Analytical Decision Matrix for MMCPCN characterization, highlighting GC-FID as the

primary quantitative tool due to lack of UV chromophore.
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GC-FID Workflow
The specific workflow for the purity analysis is detailed below.

Sample Prep
1 mg/mL in MeOH

Injection
Split 50:1 @ 250°C

Separation
DB-WAX Column

60°C -> 220°C

Detection
FID @ 280°C

Data Analysis
Area Normalization

Click to download full resolution via product page

Figure 2: Step-by-step GC-FID workflow for MMCPCN purity determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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